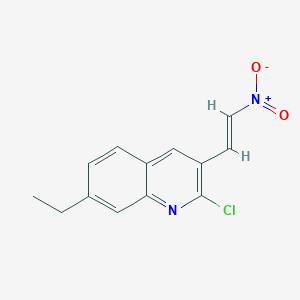

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

Description

BenchChem offers high-quality E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+ |

InChI Key |

QRANOURNMJPIKF-AATRIKPKSA-N |

Isomeric SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Elucidation of 2-Chloro-7-ethyl-quinoline Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, antibacterial, and anticancer therapeutics. Specifically, the 2-chloro-7-ethyl-quinoline substitution pattern presents a highly versatile intermediate. The 2-chloro moiety acts as an electrophilic node, perfectly primed for further functionalization via Nucleophilic Aromatic Substitution (S_NAr), while the 7-ethyl group modulates the lipophilicity (LogP) of the molecule, enhancing cellular permeability.

For researchers and drug development professionals, the precise structural elucidation of this scaffold is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of 2-chloro-7-ethyl-quinoline derivatives, ensuring that analytical workflows are both robust and self-validating.

Spectroscopic Signatures & Causality

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-chloro-7-ethyl-quinoline is dictated by the electronic push-and-pull of its substituents[1].

-

The 2-Chloro Effect: The electronegative nitrogen atom and the adjacent chlorine atom heavily deshield the C-2 carbon, pushing its

C signal downfield to approximately 151 ppm. Because C-2 is fully substituted, the characteristic downfield H-2 proton (typically >8.5 ppm in unsubstituted quinolines) is absent, serving as a primary diagnostic marker. -

The 7-Ethyl Handle: The ethyl group breaks the symmetry of the carbocyclic ring. The aliphatic protons present a classic first-order splitting pattern: a triplet for the terminal methyl group and a quartet for the benzylic methylene group. The methylene protons are deshielded (~2.85 ppm) due to the anisotropic ring current of the adjacent aromatic system.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray Ionization (ESI) in positive mode is the gold standard for this scaffold[2].

-

Isotopic Signatures: Chlorine naturally exists as two stable isotopes:

Cl (75.77%) and -

Fragmentation (CID): Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The most thermodynamically favored pathway is the loss of the ethyl radical (

m/z = -29 Da) or a methyl radical (

Infrared (IR) Vibrational Modes

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid confirmation of the functional groups without extensive sample preparation[3]. The aromatic core is identified by sharp C=N and C=C stretching vibrations between 1550 and 1620 cm

Self-Validating Experimental Protocols

To ensure data integrity, every analytical protocol must operate as a self-validating system. Below are the step-by-step methodologies designed to inherently verify the success of the acquisition.

Protocol 1: NMR Acquisition & Validation

-

Sample Preparation: Dissolve 5–10 mg of the purified 2-chloro-7-ethyl-quinoline derivative in 0.6 mL of deuterated chloroform (CDCl

).-

Causality: CDCl

is selected because it is aprotic, preventing proton exchange that could obscure the aromatic signals. Its low polarity perfectly solvates the lipophilic ethyl-quinoline scaffold[1].

-

-

Acquisition: Acquire the

H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 2s relaxation delay) and the -

Self-Validation Checkpoint: Integrate the aliphatic signals. The system validates itself if the integral ratio of the quartet (~2.85 ppm) to the triplet (~1.32 ppm) is exactly 2:3 . Any deviation mathematically proves incomplete ethylation or the presence of co-eluting aliphatic impurities.

Protocol 2: ESI-MS/MS Acquisition & Validation

-

Sample Preparation: Dilute the sample to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

-

Causality: Formic acid acts as an essential proton source, driving the formation of the

pseudo-molecular ion required for positive-ion ESI[2].

-

-

Acquisition: Inject the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Apply a capillary voltage of 3.0 kV. For MS/MS fragmentation, apply a collision energy of 20-30 eV using nitrogen as the collision gas.

-

Self-Validation Checkpoint: Examine the primary MS1 spectrum. The protocol is validated if the mass difference between the base peak and the secondary isotopic peak is exactly 1.997 Da , with an abundance ratio of 3:1 . This confirms the natural

Cl/

Protocol 3: ATR-FTIR Acquisition & Validation

-

Sample Preparation: Place 1-2 mg of the neat solid directly onto the diamond crystal of an ATR module.

-

Causality: ATR is selected over traditional KBr pelleting to eliminate the hygroscopic nature of KBr. KBr absorbs ambient moisture, introducing a broad O-H stretching artifact at ~3300 cm

that can obscure structural nuances and falsely suggest the presence of alcohols or amines[3].

-

-

Acquisition: Apply uniform pressure using the anvil. Scan from 4000 to 400 cm

for 32 scans at a resolution of 4 cm -

Self-Validation Checkpoint: The spectrum is self-validating if the sharp C-Cl stretch at ~765 cm

is accompanied by a complete absence of broad O-H or N-H bands (>3200 cm

Quantitative Data Summaries

The following tables consolidate the expected spectroscopic values for the baseline 2-chloro-7-ethyl-quinoline scaffold.

Table 1: Predicted H NMR Data (400 MHz, CDCl )

| Proton | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Rationale |

| H-3 | 7.35 | Doublet (d) | 1H | 8.5 | Ortho-coupled to H-4; shielded relative to H-4 due to resonance. |

| H-4 | 8.05 | Doublet (d) | 1H | 8.5 | Deshielded by the anisotropic effect of the adjacent aromatic ring. |

| H-5 | 7.70 | Doublet (d) | 1H | 8.2 | Ortho-coupled to H-6. |

| H-6 | 7.42 | Doublet of doublets (dd) | 1H | 8.2, 1.8 | Ortho-coupled to H-5, meta-coupled to H-8. |

| H-8 | 7.85 | Doublet (d) | 1H | 1.8 | Meta-coupled to H-6; deshielded by the adjacent nitrogen. |

| CH | 2.85 | Quartet (q) | 2H | 7.5 | Benzylic protons; deshielded by the aromatic ring; coupled to CH |

| CH | 1.32 | Triplet (t) | 3H | 7.5 | Terminal aliphatic protons; coupled to CH |

Table 2: Predicted C NMR Data (100 MHz, CDCl )

| Carbon | Shift (ppm) | Type | Structural Rationale |

| C-2 | 151.0 | Quaternary | Highly deshielded by electronegative N and Cl atoms. |

| C-8a | 148.0 | Quaternary | Bridgehead carbon adjacent to the imine nitrogen. |

| C-7 | 145.5 | Quaternary | Substituted with the electron-donating ethyl group. |

| C-4 | 138.5 | CH | Deshielded by resonance from the heteroatom. |

| C-6, C-8 | ~128.5 - 129.0 | CH | Standard aromatic methines. |

| CH | 29.5 | CH | Benzylic aliphatic carbon. |

| CH | 15.2 | CH | Terminal aliphatic carbon. |

Table 3: Mass Spectrometry (ESI-QTOF, Positive Ion Mode)

| m/z | Ion Type | Relative Abundance | Structural Rationale |

| 192.05 | 100% | Protonated molecular ion (base peak). | |

| 194.05 | ~33% | Characteristic A+2 isotopic peak for mono-chlorinated species. | |

| 163.08 | Variable | Loss of the ethyl radical, forming a stable quinolyl cation. | |

| 156.08 | Variable | Elimination of HCl, a common pathway in chloroaromatics. |

Table 4: ATR-FTIR Spectroscopy

| Wavenumber (cm | Vibration Mode | Intensity | Structural Rationale |

| 2965, 2875 | C-H stretch (aliphatic) | Medium | Asymmetric/symmetric stretching of the 7-ethyl group. |

| 1610, 1555 | C=N and C=C stretch | Strong | Aromatic ring skeletal vibrations of the quinoline core. |

| 1090 | C-N stretch | Medium | Quinoline core carbon-nitrogen bond. |

| 765 | C-Cl stretch | Strong | Heavy atom halogen stretching, diagnostic of 2-chloro substitution. |

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating multi-spectral workflow.

Fig 1. Self-validating multi-spectral workflow for 2-chloro-7-ethyl-quinoline characterization.

References

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti . Rapid Commun Mass Spectrom (NIH). 2

-

Method for combined synthesis of 4-alkylquinoline and (2,3-dialkyl-4-quinolinyl)-n, n-dimethylmethane amine . Google Patents. 1

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit . RSC Advances. 3

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications . ResearchGate. 5

-

Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives . Atmiya University. 4

Sources

- 1. RU2440341C2 - Method for combined synthesis of 4-alkylquinoline and (2,3-dialkyl-4-quinolinyl)-n, n-dimethylmethane amine - Google Patents [patents.google.com]

- 2. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. researchgate.net [researchgate.net]

The Critical Interplay of Structure and Function: A Guide to the Physicochemical Properties of Substituted Nitrovinylquinolines

For Immediate Release – A deep dive into the physicochemical characteristics of substituted nitrovinylquinolines, a class of heterocyclic compounds with significant therapeutic potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological relevance of these molecules.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous drugs. The introduction of a nitrovinyl group and other substituents allows for the fine-tuning of the molecule's properties, impacting its efficacy and pharmacokinetic profile. Understanding this interplay between structure and physicochemical characteristics is paramount for the rational design of new and effective therapeutic agents.[1]

The Foundation: Synthesis and Structural Characterization

The journey of a substituted nitrovinylquinoline from concept to application begins with its synthesis. Various synthetic routes are employed to create a diverse library of these compounds, each with a unique substitution pattern. Following synthesis, rigorous spectroscopic analysis is essential to confirm the molecular structure.

Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry are indispensable.[2] ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the chemical shifts of aromatic protons and carbons being particularly informative about the substitution pattern on the quinoline ring.[2][3] FT-IR spectroscopy helps to identify key functional groups, such as the characteristic vibrational frequencies of the nitro (NO₂) group.[4]

Key Physicochemical Properties and Their Determination

The biological fate and activity of a drug candidate are governed by its physicochemical properties. For substituted nitrovinylquinolines, several parameters are of critical importance.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ability to cross cell membranes.[1][5][6] It is commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value is essential; while high lipophilicity can enhance membrane permeability, excessive levels can lead to poor aqueous solubility and non-specific toxicity.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4).

-

Compound Dissolution: Dissolve a precise amount of the substituted nitrovinylquinoline in the n-octanol phase.

-

Partitioning: Mix the n-octanol solution with the aqueous buffer in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous buffer]).

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[1] Poor solubility can impede the development of effective oral drug formulations.[1] The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the surrounding medium.[1]

Spectroscopic Properties: Unveiling Electronic Behavior

UV-Visible spectroscopy is a valuable tool for studying the electronic properties of these compounds. The absorption spectrum can provide information about the extent of conjugation in the molecule and the effect of different substituents on the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret the UV-Visible spectra, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7]

The Power of Prediction: Computational Chemistry in Focus

In recent years, computational chemistry has become an indispensable tool in drug discovery, offering a way to predict the properties of molecules before they are synthesized.[8] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of substituted nitrovinylquinolines.[7][8]

DFT calculations can be used to:

-

Optimize Molecular Geometries: Predict bond lengths and angles with high accuracy.[8]

-

Calculate Electronic Properties: Determine HOMO-LUMO energies, which are related to the molecule's reactivity and electronic transitions.[9]

-

Simulate Spectroscopic Data: Predict IR, Raman, and NMR spectra to aid in the characterization of synthesized compounds.[7][8]

Structure-Property and Structure-Activity Relationships

The true power of studying these compounds lies in understanding the relationship between their chemical structure and their physicochemical and biological properties. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule.[10] The position and nature of other substituents on the quinoline ring can further modulate these properties.

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can alter the molecule's lipophilicity, solubility, and electronic characteristics, which in turn can have a profound impact on its biological activity.[1] This understanding is crucial for designing compounds with improved therapeutic profiles.

Biological Significance and Future Directions

Substituted nitrovinylquinolines have shown promise in a variety of therapeutic areas, including as antimicrobial and anticancer agents.[11][12][13] The nitro group can play a role in the mechanism of action, often through redox reactions within cells.[10]

The continued exploration of this class of compounds, guided by a thorough understanding of their physicochemical properties, holds great potential for the development of new and effective drugs. The integration of experimental and computational approaches will be key to unlocking the full therapeutic potential of substituted nitrovinylquinolines.

Data Summary

| Property | Importance | Typical Experimental Method | Computational Approach |

| Lipophilicity (LogP) | Membrane permeability, absorption, distribution[1][5] | Shake-Flask, RP-HPLC[14] | QSAR, Molecular field analysis |

| Aqueous Solubility | Bioavailability, formulation development[1] | Equilibrium solubility assay | Solvation models (e.g., SMD) |

| Spectroscopic Properties | Structural confirmation, electronic characterization[2] | NMR, FT-IR, UV-Vis[2][3][4] | DFT, TD-DFT[7][8] |

| Electronic Properties (HOMO/LUMO) | Reactivity, biological interactions[9] | Cyclic Voltammetry | DFT[8] |

References

- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Institutes of Health.

- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (PDF).

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed.

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate.

- Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline.

- New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.

- Synthesis and biological activities of nitro‐hydroxy‐phenylquinolines; validation of antibiotics effect over DNA gyrase inhibition and antimicrobial activity. ResearchGate.

- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.

- Experimental and Theoretical Quantum Chemical Investigations of 8-hydroxy-5-nitroquinoline. PubMed.

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.

- Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 4. scirp.org [scirp.org]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 14. researchgate.net [researchgate.net]

Quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

An In-depth Technical Guide to the Quantum Mechanical Modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a novel compound of interest, possessing structural motifs that suggest potential biological relevance. This technical guide outlines a comprehensive quantum mechanical modeling protocol for the in-depth characterization of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate its structural, electronic, and spectroscopic properties. This guide provides a robust theoretical framework and a practical, step-by-step computational methodology for researchers to predict the molecule's reactivity, stability, and potential as a drug candidate, thereby accelerating experimental research and enabling rational molecular design.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[3][4] These compounds have been successfully developed as antimalarial, anticancer, antibacterial, and antifungal agents.[1][2][5] The planar aromatic structure of the quinoline ring system allows it to intercalate with DNA and interact with various enzymatic targets.

The subject of this guide, E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, is a multifaceted molecule. The chloro and ethyl groups can modulate its lipophilicity and steric profile, while the nitrovinyl group, a known Michael acceptor, suggests potential covalent interactions with biological nucleophiles. Understanding the interplay of these substituents at a quantum mechanical level is crucial for predicting the molecule's behavior and potential applications.

Theoretical Framework: The Power of Quantum Mechanical Modeling

Quantum mechanical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties and reactivity.[1][6] By solving the Schrödinger equation, albeit with approximations, we can model chemical systems at the electronic level.[6] For a molecule like E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, the following computational methods are particularly well-suited:

-

Density Functional Theory (DFT): DFT is a workhorse of computational chemistry that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization, frequency calculations, and the determination of various molecular properties.

-

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is employed to study the excited-state properties of molecules. This is particularly useful for predicting UV-Vis absorption spectra and understanding electronic transitions.

Proposed Computational Methodology: A Step-by-Step Guide

This section outlines a detailed protocol for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.

Molecular Structure Preparation and Geometry Optimization

The initial step involves the construction of the 3D structure of the molecule. This can be accomplished using any standard molecular modeling software. The resulting structure must then be optimized to find its lowest energy conformation.

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a widely-used quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection: Employ the B3LYP functional, a popular hybrid functional known for its reliability in describing a wide range of organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of the electron density in the nitro group, while the polarization functions (d,p) account for the non-spherical distribution of electrons in chemical bonds.

-

Solvation Model: To simulate a biological environment, it is advisable to perform calculations in a solvent. The Polarizable Continuum Model (PCM) with water as the solvent is a suitable choice.

-

Verification of Optimization: A true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Analysis of Molecular Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Table 1: Key Molecular Properties to be Calculated

| Property | Description | Computational Method |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic excitability and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. | B3LYP/6-311++G(d,p) |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions. | B3LYP/6-311++G(d,p) |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. | B3LYP/6-311++G(d,p) |

| UV-Vis Spectrum | The electronic absorption spectrum can be simulated to identify the wavelengths of maximum absorption and the nature of the corresponding electronic transitions. | TD-DFT/B3LYP/6-311++G(d,p) |

Anticipated Results and Their Interpretation

The proposed quantum mechanical modeling is expected to yield significant insights into the properties of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.

Structural and Electronic Properties

The optimized geometry will reveal the molecule's preferred conformation, including bond lengths, bond angles, and dihedral angles. The HOMO is likely to be localized on the electron-rich quinoline ring system, while the LUMO is expected to be centered on the electron-withdrawing nitrovinyl group. The MEP map will likely show negative potential around the nitro group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic attack. Conversely, the regions around the hydrogen atoms will exhibit positive potential.

Spectroscopic Properties

The simulated UV-Vis spectrum will provide theoretical absorption maxima that can be compared with experimental data for validation. The analysis of the electronic transitions will reveal which parts of the molecule are involved in the absorption of light.

Reactivity

The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity. A smaller gap would suggest that the molecule is more polarizable and reactive. The global reactivity descriptors will further quantify its electrophilic and nucleophilic character.

Visualization of Computational Workflows and Data

Clear visualization of computational workflows and results is essential for effective communication and interpretation.

Caption: Computational workflow for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline.

Conclusion

This technical guide has presented a comprehensive and authoritative protocol for the quantum mechanical modeling of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline. By following the outlined steps, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties without the immediate need for extensive experimental synthesis and characterization. The insights gained from these computational studies will be invaluable for guiding future drug discovery efforts and for the rational design of novel quinoline-based therapeutic agents.

References

- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- PubMed. (2008, October 15). Molecular dynamics modeling in quantum chemical calculations. Optical absorption spectra of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives.

- ResearchGate. (n.d.). Quantum Chemistry and Quinolines.

- Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- PubChem. (n.d.). 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline.

- Alfa Chemistry. (n.d.). e-2-Chloro-3-(2-nitro)vinylquinoline.

- ChemWhat. (n.d.). E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE CAS#: 182050-12-0.

- Benchchem. (n.d.). An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline.

- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.

- MilliporeSigma. (n.d.). 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline.

- PMC. (n.d.). Computational Analysis of Chemical Reactions Using a Variational Quantum Eigensolver Algorithm without Specifying Spin Multiplicity.

- YouTube. (2025, May 19). What is Computational Chemistry? HIGHHYDROGENML Science Explained with Dr. Valentín Vassilev Galindo.

- Google Patents. (n.d.). Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.

- ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- ResearchGate. (2023, January). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties.

- Royal Society of Chemistry. (2018, February 19). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. m.youtube.com [m.youtube.com]

In Silico ADMET Prediction for Novel Quinoline Compounds: A Technical Guide for Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a marketable drug is fraught with challenges, with a significant percentage of candidates failing during clinical trials due to suboptimal pharmacokinetic and safety profiles.[1] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount to de-risk drug development programs, saving considerable time and resources.[2][3][4] This in-depth technical guide provides a comprehensive framework for the in silico prediction of ADMET properties for novel quinoline compounds, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural overview, but a deep dive into the causality behind methodological choices, ensuring a robust and self-validating predictive workflow.

The Imperative of Early ADMET Assessment in Drug Discovery

The high attrition rate of drug candidates in clinical trials, with estimates suggesting that 95% of new drug candidates fail, underscores the critical need for early and accurate profiling.[2] A significant portion of these failures can be attributed to unfavorable ADMET properties.[1][7] Integrating ADMET prediction at the nascent stages of drug discovery allows for the early identification and weeding out of compounds with undesirable pharmacokinetic or toxicological characteristics.[1][3] This "fail early, fail cheap" paradigm is instrumental in focusing resources on the most promising candidates, thereby accelerating the entire drug development timeline.[1][3]

In silico ADMET prediction has emerged as an indispensable tool in this context, offering a rapid and cost-effective means to evaluate a large number of compounds before committing to expensive and time-consuming in vitro and in vivo studies.[3][5][8] These computational models leverage vast datasets of known compounds and their experimental ADMET properties to build predictive algorithms based on molecular structure and physicochemical characteristics.[9]

The Quinoline Scaffold: A Double-Edged Sword

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[5][6][10] However, the very features that contribute to their biological activity—the heterocyclic aromatic nature and the ability to intercalate with biological macromolecules—can also present specific ADMET challenges.

A critical aspect to consider with quinoline compounds is their potential for:

-

Metabolic Instability: The quinoline ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and the formation of reactive metabolites.

-

Toxicity: Certain quinoline derivatives have been associated with toxicities, including cardiotoxicity (hERG channel inhibition) and genotoxicity.

-

P-glycoprotein (P-gp) Interaction: The planar, lipophilic nature of some quinolines can make them substrates or inhibitors of efflux transporters like P-glycoprotein, impacting their absorption and distribution.[11][12]

Therefore, a tailored in silico ADMET strategy that specifically addresses these potential liabilities is crucial for the successful development of novel quinoline-based drugs.

A Self-Validating Workflow for In Silico ADMET Prediction

The following section outlines a robust and logical workflow for the in silico ADMET prediction of novel quinoline compounds. This workflow is designed to be iterative, allowing for continuous refinement of molecular designs based on predictive outcomes.

Caption: A comprehensive workflow for in silico ADMET prediction of novel quinoline compounds.

Phase 1: Foundational Analysis - The Causality of Molecular Descriptors

The predictive journey begins with a thorough characterization of the fundamental physicochemical properties of the novel quinoline compounds. These properties are not merely descriptive; they are the primary drivers of a compound's pharmacokinetic behavior.

Experimental Protocol: Physicochemical Property Prediction

-

Input Preparation: Prepare a library of the novel quinoline compounds in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

-

Software Selection: Utilize established computational tools for property calculation. Popular choices include:

-

Open-Source: RDKit, PaDEL-Descriptor

-

Commercial: Schrödinger's QikProp, ChemAxon's Marvin, ADMET Predictor™[3]

-

-

Property Calculation: Calculate a comprehensive set of molecular descriptors. Key descriptors and their causal relevance are summarized in the table below.

Table 1: Key Physicochemical Descriptors and Their Pharmacokinetic Implications

| Descriptor | Predicted Property | Pharmacokinetic Relevance |

| LogP / LogD | Lipophilicity | Influences solubility, permeability, plasma protein binding, and metabolism.[5] |

| Molecular Weight (MW) | Size | Impacts diffusion and permeability across biological membranes. |

| Topological Polar Surface Area (TPSA) | Polarity | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors/Acceptors | H-bonding capacity | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | Solubility | A prerequisite for absorption and distribution. |

| pKa | Ionization state | Determines the charge of the molecule at physiological pH, impacting solubility and permeability. |

Expert Insight: A common pitfall is to consider these descriptors in isolation. The interplay between them is crucial. For instance, increasing lipophilicity (LogP) to enhance permeability can inadvertently decrease aqueous solubility, creating a new bottleneck. A multi-parameter optimization approach is essential from the outset.

Phase 2: Pharmacokinetic Prediction - Simulating the Body's Journey

This phase focuses on predicting how the quinoline compounds will be absorbed, distributed, metabolized, and excreted.

3.2.1. Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.

Experimental Protocol: Intestinal Absorption Prediction

-

Model Selection: Employ models that predict Human Intestinal Absorption (HIA) or permeability through Caco-2 cell monolayers, a common in vitro model for the intestinal barrier.

-

Prediction: Utilize QSAR models or machine learning algorithms trained on large datasets of compounds with known permeability values. Several online platforms like SwissADME and pkCSM offer such predictions.[3][6]

-

Interpretation: High predicted Caco-2 permeability and HIA are indicative of good oral absorption potential.

3.2.2. Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects.

Experimental Protocol: Blood-Brain Barrier (BBB) and Plasma Protein Binding (PPB) Prediction

-

BBB Penetration: Use predictive models to assess whether the quinoline compounds are likely to cross the BBB. This is critical for CNS-targeted drugs and for avoiding unwanted CNS side effects for peripherally acting drugs.

-

Plasma Protein Binding: Predict the extent to which the compounds will bind to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

-

Causality Check: Both BBB penetration and PPB are heavily influenced by lipophilicity and the presence of specific functional groups. Cross-reference these predictions with the foundational physicochemical properties.

3.2.3. Metabolism

Metabolism, primarily in the liver, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.

Experimental Protocol: CYP450 Inhibition and Substrate Prediction

-

CYP Inhibition: Predict the potential of the quinoline compounds to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions.

-

CYP Substrate Prediction: Identify which CYP isoforms are likely to metabolize the compounds. This provides insights into potential metabolic pathways and clearance rates.

-

Metabolic Stability: Predict the compound's stability in the presence of liver microsomes. Low predicted stability suggests rapid metabolism and a short half-life.[13]

-

Site of Metabolism (SOM) Prediction: Utilize tools that predict the specific atoms or bonds within the quinoline scaffold that are most susceptible to metabolic modification. This is invaluable for guiding medicinal chemistry efforts to block metabolic hotspots and improve stability.

3.2.4. Excretion

While direct in silico prediction of excretion pathways is less common, the foundational physicochemical properties provide strong indicators. For example, highly polar compounds are more likely to be renally cleared.

Phase 3: Toxicity Prediction - Proactively Identifying Safety Liabilities

Early identification of potential toxicities is arguably the most critical aspect of ADMET prediction. For quinoline compounds, particular attention should be paid to cardiotoxicity and genotoxicity.

3.3.1. Cardiotoxicity: hERG Channel Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[14][15]

Experimental Protocol: hERG Inhibition Prediction

-

Model Selection: Use classification or regression models specifically trained to predict hERG channel blockade. These models often incorporate pharmacophoric features known to be associated with hERG binding.

-

Structural Alerts: Screen for substructures commonly found in hERG blockers.

-

Causality: The basic nitrogen atom in the quinoline ring can be a key interacting feature with the hERG channel. Understanding the pKa and the steric environment around this nitrogen is crucial for interpreting the predictions.

3.3.2. Genotoxicity: Ames Test Prediction

The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism.

Experimental Protocol: In Silico Ames Test

-

Model Type: Employ models that predict the outcome of the Ames test (mutagenic or non-mutagenic). These are often based on structural alerts and machine learning algorithms.

-

Interpretation: A positive prediction is a significant red flag that warrants further experimental investigation.

3.3.3. Other Toxicities

-

Hepatotoxicity (DILI): Predict the potential for drug-induced liver injury.

-

Carcinogenicity: Assess the long-term potential to cause cancer.

-

Phospholipidosis and other toxicities: Broader toxicity predictions can be made using general toxicity models.

Table 2: Summary of Predicted ADMET Properties for Hypothetical Quinoline Analogs

| Compound ID | LogP | TPSA | HIA | BBB | CYP3A4 Inhibitor | hERG Blocker | Ames Positive |

| QN-001 | 2.5 | 45.2 | High | + | No | No | No |

| QN-002 | 4.8 | 20.1 | High | ++ | Yes | Yes | No |

| QN-003 | 1.2 | 89.5 | Low | - | No | No | Yes |

Phase 4: Data Integration and Decision Making - The Path Forward

The true power of in silico ADMET prediction lies in the integration of all predicted data to make informed decisions.

Caption: Decision-making flowchart based on integrated in silico ADMET data.

Multi-Parameter Optimization (MPO): This involves creating a scoring function that balances the various predicted ADMET properties with the desired biological activity. This allows for a holistic assessment of each compound's potential.

Prioritization and Iterative Design: Based on the MPO scores, compounds can be prioritized for synthesis and in vitro testing. For compounds with specific liabilities (e.g., predicted hERG blockade), the in silico data can guide structural modifications to mitigate these risks in the next design cycle.

Trustworthiness and Self-Validation: A Continuous Loop

The reliability of in silico predictions is a common concern. A self-validating system involves:

-

Model Applicability Domain (AD): Ensure that the novel quinoline compounds fall within the chemical space on which the predictive models were trained.[16]

-

Cross-Validation with Multiple Models: Use multiple prediction tools for the same endpoint. Consensus between different models increases confidence.

-

Experimental Feedback Loop: As in vitro ADMET data becomes available for prioritized compounds, use this to validate and, if necessary, retrain the in silico models. This continuous feedback loop improves the predictive accuracy for the specific chemical series under investigation.

Conclusion: A Proactive Approach to Quinoline Drug Discovery

In silico ADMET prediction is not a replacement for experimental testing, but a powerful and indispensable tool for guiding and de-risking the drug discovery process. By adopting a structured, causality-driven, and self-validating workflow, researchers can proactively address the inherent ADMET challenges of the quinoline scaffold. This enables the design of novel compounds with a higher probability of success in the clinic, ultimately accelerating the delivery of new and effective medicines to patients.

References

- Vertex AI Search. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.

- Fiveable. (2026, March 4). ADMET prediction | Medicinal Chemistry Class Notes.

- Mahantheshappa, S. S., Shivanna, H., & Satyanarayan, N. D. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44.

- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- Deep Origin. (2025, January 10).

- IntechOpen. (2018). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.

- Bio-Strand. (n.d.).

- The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development.

- MDPI. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- Sygnature Discovery. (n.d.). ADMET Prediction Software.

- Aurlide. (2025, September 27).

- MDPI. (2025, November 11).

- ResearchGate. (2021). (PDF)

- ResearchGate. (n.d.). Computational Tools for ADMET Profiling: Risk Assessment for Chemicals.

- Bentham Science. (2024, March 1). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.

- ResearchGate. (2025, June 7). Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF.

- National Institutes of Health. (n.d.). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC.

- Docta Complutense. (n.d.).

- ResearchGate. (2017, June 21). (PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)

- ResearchGate. (2024, July 4). (PDF)

- National Institutes of Health. (n.d.).

- BenchChem. (2025). In Silico Prediction of 2-Methyl-1H-imidazo[4,5-h]quinoline Properties: A Technical Guide.

- Bentham Science Publishers. (2024, March 7).

- ResearchGate. (2026, January 31). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.

- IntechOpen. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- ResearchGate. (2026, January 22). (PDF) In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents.

- International Scientific Organization. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2025, May 12). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.

- ResearchGate. (2025, October 10). (PDF) In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.

- Turkish Journal of Pharmaceutical Sciences. (2021, December 29).

- ResearchGate. (n.d.). Computational investigations of hERG channel blockers: New insights and current predictive models | Request PDF.

- National Institutes of Health. (2016, September 28). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC.

- MDPI. (2022, June 13). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study.

- ResearchGate. (2025, August 10).

- Jagiellonian University. (n.d.). THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS.

- MDPI. (2022, January 28). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.

- ChemRxiv. (n.d.).

- Semantic Scholar. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- ENS - PSL. (n.d.).

- SciSpace. (n.d.).

- National Institutes of Health. (2023, June 16). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals - PMC.

- Ingenta Connect. (2024, August 1).

- National Academic Digital Library of Ethiopia. (n.d.). The Medicinal Chemist's Guide to Solving ADMET Challenges.

- MDPI. (2025, November 12).

- MDPI. (2025, May 27).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. crdd.osdd.net [crdd.osdd.net]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. aurlide.fi [aurlide.fi]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchem-ippas.eu [medchem-ippas.eu]

- 14. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 15. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]

- 16. turkjps.org [turkjps.org]

Preliminary Cytotoxicity Screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline: A Technical Guide

Executive Summary & Chemical Rationale

The compound E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS 1031929-24-4) represents a highly specialized pharmacophore in modern medicinal chemistry[1]. Structurally, it integrates a 2-chloroquinoline core—a scaffold well-documented for its ability to intercalate DNA and inhibit kinase activity—with an electrophilic (E)-3-(2-nitrovinyl) moiety.

From a mechanistic standpoint, the nitrovinyl group is the primary driver of its potent biological activity. The electron-withdrawing nature of the nitro group renders the

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary cytotoxicity screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline. It is designed for application scientists who require rigorous, artifact-free data when evaluating electrophilic small molecules.

Mechanistic Pathway: The Causality of Cytotoxicity

Before executing a cytotoxicity screen, it is critical to understand how the compound induces cell death. Relying solely on phenotypic readouts without mechanistic grounding often leads to misinterpretation of data.

Substituted aryl-2-nitrovinyl derivatives have been shown to inhibit the

Caption: Mechanism of action: Nitrovinyl-mediated Michael addition leading to caspase-dependent apoptosis.

Self-Validating Experimental Workflow

When screening redox-active or electrophilic compounds like nitrovinylquinolines, standard colorimetric assays (e.g., MTT) can yield false positives due to direct chemical reduction of the tetrazolium salt by the compound itself. To ensure Trustworthiness and data integrity, the workflow must be self-validating, employing orthogonal assays to confirm viability readouts.

Caption: Self-validating preliminary cytotoxicity screening workflow for nitrovinylquinolines.

Phase 1: Compound Preparation & Cell Seeding

Expert Insight: Nitrovinyl compounds can be sensitive to aqueous hydrolysis over prolonged periods. Stock solutions must be prepared in anhydrous DMSO and diluted in culture media immediately before use.

-

Stock Preparation: Dissolve E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline in cell-culture grade, anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

-

Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-tumorigenic control line (e.g., HUVEC or MCF-10A) in 96-well plates at a density of

cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO

Phase 2: Orthogonal Viability Assays (MTT & ATP-based)

To prevent assay interference, we run a standard MTT assay in parallel with a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

Treatment: Aspirate media and replace with 100 µL of fresh media containing the compound at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Bortezomib or Doxorubicin).

-

Incubation: Incubate for 48 to 72 hours.

-

MTT Protocol:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals form[2].

-

Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO.

-

Read absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo Protocol (Orthogonal Validation):

-

Add 100 µL of CellTiter-Glo reagent directly to the wells.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes and record luminescence.

-

Phase 3: Apoptosis Confirmation via Flow Cytometry

Viability assays only indicate a reduction in metabolic activity (which could be cytostatic). To confirm that E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is actively killing cells (cytotoxic) via programmed cell death, Annexin V/PI staining is required[4].

-

Harvesting: Treat cells in 6-well plates (

cells/well) with the compound at its calculated IC -

Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of

Annexin V Binding Buffer. -

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

-

Interpretation: Annexin V

/PI

-

Quantitative Data Modeling & Selectivity

A successful preliminary screen must not only demonstrate potency but also selectivity . The Selectivity Index (SI) is calculated as the ratio of the IC

Below is a structured data presentation template summarizing the expected quantitative outcomes for nitrovinylquinoline derivatives based on structurally related Michael acceptors[3].

| Cell Line | Tissue Origin | Phenotype | Expected IC | Selectivity Index (SI)* |

| MCF-7 | Breast | Adenocarcinoma | 0.5 – 2.5 | 8.0 – 40.0 |

| PC-3 | Prostate | Adenocarcinoma | 10.0 – 20.0 | 1.0 – 2.0 |

| A549 | Lung | Carcinoma | 5.0 – 10.0 | 2.0 – 4.0 |

| HUVEC | Umbilical Vein | Normal Endothelium | > 20.0 | Reference |

*Selectivity Index (SI) = IC

Conclusion

The preliminary cytotoxicity screening of E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline requires a rigorous, multi-tiered approach. Because its nitrovinyl moiety acts as a potent electrophile, researchers must account for potential assay interference by utilizing orthogonal viability readouts (MTT alongside ATP-luminescence). Furthermore, transitioning from simple viability metrics to flow cytometric apoptosis validation ensures that the observed IC

References

-

[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396801, 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline." PubChem, [Link].

-

[3] Moradi, A., et al. "Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors." Iranian Journal of Pharmaceutical Research, 2015. [Link]

-

[4] O'Boyle, N. M., et al. "Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL)." Molecules, 2023. [Link]

Sources

- 1. 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Strategic Placement: A Technical Guide to the Structure-Activity Relationship of 3-Substituted Quinolines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents for a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] Among the various positions on the quinoline ring, substitution at the 3-position has proven to be a particularly fruitful strategy for modulating biological efficacy and selectivity.[5][6] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-substituted quinolines, offering insights into their synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological effect.

The Synthetic Gateway to 3-Substituted Quinolines

The rational design and synthesis of novel 3-substituted quinoline derivatives are predicated on robust and versatile synthetic methodologies. Several classical and modern reactions provide access to this privileged scaffold, with the choice of method often dictated by the desired substitution pattern and available starting materials.

Foundational Synthetic Strategies

Two of the most well-established methods for constructing the quinoline core are the Friedländer annulation and the Gould-Jacobs reaction.

-

The Friedländer Annulation: This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][8] It is a highly efficient method for producing polysubstituted quinolines and can be catalyzed by acids, bases, or metal catalysts.[7] Modern variations often employ microwave assistance to improve yields and reduce reaction times.[7]

-

The Gould-Jacobs Reaction: This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline-3-carboxylate scaffold, which can be further modified.[9][10][11] This method is particularly effective for anilines bearing electron-donating groups.[9]

Modern Synthetic Approaches

Recent advancements in organic synthesis have expanded the toolkit for accessing 3-substituted quinolines. Transition-metal-catalyzed reactions, such as Suzuki and Heck couplings, have enabled the introduction of aryl and other complex moieties at the 3-position. Furthermore, novel strategies involving photochemical synthesis and diversity-oriented synthesis are continually being developed to generate libraries of structurally diverse quinoline derivatives for high-throughput screening.[12][13][14]

Decoding the Structure-Activity Relationship: A Multifaceted Approach

The biological activity of 3-substituted quinolines is exquisitely sensitive to the nature of the substituent at the 3-position. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[1][15]

-

Substitution Effects: Studies have shown that the introduction of specific groups at the 3-position can dramatically influence cytotoxic activity. For instance, the presence of hydrazone moieties has been associated with potent cytotoxic effects against various cancer cell lines.[3] Furthermore, the nature of the substituent can impact the selectivity of the compound for cancer cells over normal cells, a critical parameter in cancer chemotherapy.[16]

-

Quantitative Insights: The anticancer activity of 3-substituted quinolines is often quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide | MCF-7 (Breast) | 29.8 | [3] |

| 12 | 3-Oxo-3H-benzo[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [3] |

| 13 | 2-Cyano-3-(4-fluorophenyl)acrylamide | MCF-7 (Breast) | 40.0 | [3] |

| 91b1 | Not specified in abstract | A549, AGS, KYSE150, KYSE450 | Varies | [17] |

| 7a | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 8.12 | [18] |

| 7d | 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 9.19 | [18] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[6] Substitutions at the 3-position have been explored to develop novel antibacterial and antifungal agents.[6]

-

Key Structural Features: The presence of aromatic rings and specific functional groups at the 3-position can enhance antimicrobial potency. For example, the extension of aromaticity, such as replacing a phenyl ring with a naphthalene, has been shown to improve activity across a spectrum of fungi.[19]

-

Measuring Antimicrobial Efficacy: The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the potency of antimicrobial agents.[20]

| Compound Class | 3-Substituent Type | Target Organism | MIC Range (µg/mL) | Reference |

| Benzylthioquinolinium Iodides | Substituted benzylthio | Cryptococcus neoformans | Varies | [19] |

| Quinolone-3-carboxylic acids | Various | Mycobacterium tuberculosis | Varies |

Neurological Activity

3-Substituted quinolines have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[4] A primary target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

-

Inhibitory Motifs: The design of AChE inhibitors often involves incorporating moieties that can interact with the active site of the enzyme. The nature of the 3-substituent plays a crucial role in determining the binding affinity and inhibitory potency.

-

Assessing AChE Inhibition: The inhibitory activity of compounds against AChE is typically determined using colorimetric assays, such as the Ellman's method.[21]

Experimental Protocols: From Synthesis to Biological Evaluation

The following section provides detailed, step-by-step methodologies for the synthesis of a representative 3-substituted quinoline and its subsequent biological evaluation.

Synthesis Protocol: Microwave-Assisted Friedländer Annulation

This protocol describes a rapid and efficient method for the synthesis of a polysubstituted quinoline.[7]

Materials:

-

2-aminoaryl ketone (e.g., 2-aminobenzophenone)

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Catalyst (e.g., Indium(III) triflate)

-

Solvent (if not solvent-free)

-

Microwave synthesis vial

-

Magnetic stirrer bar

-

Microwave synthesizer

Procedure:

-

To a microwave synthesis vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the catalyst (e.g., 10 mol%).

-

If using a solvent, add the appropriate volume.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a specified temperature (e.g., 160 °C) for a designated time (e.g., 5-15 minutes).[7]

-

After cooling, quench the reaction with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Evaluation Protocols

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.[22]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23]

Materials:

-

Microbial strain (e.g., Staphylococcus aureus)

-

Sterile broth medium

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Positive control (a known antibiotic)

-

Negative control (broth with inoculum)

-

Sterility control (broth only)

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive, negative, and sterility controls on the plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

This colorimetric assay measures the activity of AChE and the inhibitory effect of a test compound.[21]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Test compound

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding DTNB and the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Concepts

Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.

Caption: A generalized workflow for the discovery of 3-substituted quinoline drug candidates.

Caption: Conceptual overview of the SAR of 3-substituted quinolines.

Conclusion

The 3-position of the quinoline ring represents a strategic handle for medicinal chemists to fine-tune the pharmacological properties of this versatile scaffold. A deep understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation methodologies, is crucial for the successful development of novel 3-substituted quinoline-based therapeutics. The insights and protocols presented in this guide aim to equip researchers with the foundational knowledge required to navigate this exciting and promising area of drug discovery.

References

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.

-

Tanwar, B., Kumar, D., Kumar, A., Ansari, Md. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833. Available at: [Link].

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5859-5880.

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Frontiers in Microbiology, 13. Available at: [Link].

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. Available at: [Link].

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). The Journal of Organic Chemistry, 74(23), 9182–9188. Available at: [Link].

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link].

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2020). Current Protocols in Chemical Biology, 12(1), e73. Available at: [Link].

- Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). Molecules, 30(9), 2074. Available at: [Link].

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2023). Mintage Journal of Pharmaceutical and Medical Sciences, 12(1), 1-4. Available at: [Link].

- Benchchem. Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology, 14. Available at: [Link].

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 234. Available at: [Link].

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link].

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Organic Chemistry, 75(2), 497-500. Available at: [Link].

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20530. Available at: [Link].

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10(1), 1-14. Available at: [Link].

-

Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Letters in Drug Design & Discovery, 18(11), 1050-1060. Available at: [Link].

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2019). Molecules, 24(18), 3296. Available at: [Link].

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules, 27(15), 4945. Available at: [Link].

- Benchchem. The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). Molecules, 16(12), 10425-10436. Available at: [Link].

- Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

-

Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press. Available at: [Link].

- Benchchem. Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide.

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2007). Journal of Medicinal Chemistry, 50(15), 3567–3576. Available at: [Link].

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). Molecules, 30(22), 5432. Available at: [Link].

-

Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (2016). Molecules, 21(11), 1544. Available at: [Link].

-

SAR-identified moieties responsible for activity in quinine 3. ResearchGate. Available at: [Link].

-

Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2017). Medicinal Chemistry, 13(8), 754-765. Available at: [Link].

-

Quinolines: Synthesis and Bioactivity. (2018). In Heterocyclic Compounds. IntechOpen. Available at: [Link].

- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3), 567-584. Available at: [Link].

-

Quinolines: the role of substitution site in antileishmanial activity. (2025). Journal of the Brazilian Chemical Society. Available at: [Link].

-

Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. (2021). Molecules, 26(23), 7296. Available at: [Link].

-

A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management, 4(5), 1-5. Available at: [Link].

- Benchchem. A-Technical-Guide-to-3-Substituted-Quinoline- Derivatives-Synthesis-Biological-Activities-and- Mechanisms.

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Arabian Journal of Chemistry, 16(2), 104502. Available at: [Link].

-

Gould-Jacobs reaction. wikidoc. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]